A Technical Guide to the Chemical Properties and Structural Elucida-tion of H-D-Lys(Z)-OMe HCl
A Technical Guide to the Chemical Properties and Structural Elucida-tion of H-D-Lys(Z)-OMe HCl
Introduction
In the landscape of synthetic peptide chemistry, the precise control of reactive functional groups is paramount to achieving desired peptide sequences and functionalities. Protected amino acids serve as the fundamental building blocks in this endeavor, and among them, H-D-Lys(Z)-OMe HCl holds a significant position. This technical guide provides an in-depth exploration of the chemical properties and structural elucidation of Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride (H-D-Lys(Z)-OMe HCl).
This document is intended for researchers, scientists, and professionals in drug development who utilize protected amino acids in solid-phase or solution-phase peptide synthesis. Herein, we will delve into the significance of the benzyloxycarbonyl (Z) protecting group, detail the key chemical and physical characteristics of the title compound, and provide a comprehensive overview of the analytical methodologies employed for its structural verification and quality control. The causality behind experimental choices and the interpretation of spectral data will be emphasized to provide practical, field-proven insights.
Chemical and Physical Properties
H-D-Lys(Z)-OMe HCl is a derivative of the amino acid D-lysine, where the ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxylic acid is esterified as a methyl ester. The α-amino group is present as a hydrochloride salt. These modifications render the molecule suitable for use in peptide synthesis by preventing unwanted side reactions.
| Property | Value | Source(s) |
| IUPAC Name | methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | [1] |
| Synonyms | Nε-Z-D-lysine methyl ester hydrochloride, Nε-Cbz-D-Lysine methyl ester HCl | [1] |
| Molecular Formula | C15H23ClN2O4 | [1] |
| Molecular Weight | 330.81 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 115-118 °C | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | , [2] |
| Optical Activity | [α]20/D +14.5±0.5°, c = 2% in H2O |
The Role and Significance of the Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide synthesis, introduced by Bergmann and Zervas in 1932.[] Its enduring utility stems from a combination of stability and selective lability.
Expertise in Action: Why Choose the Z-Group?
The selection of a protecting group is a critical decision in peptide synthesis strategy. The Z-group offers several advantages:
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Stability: It is stable to the basic conditions often used for the deprotection of the Fmoc group, another common Nα-protecting group. This orthogonality is crucial for the synthesis of complex peptides where different protecting groups need to be selectively removed.[]
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Racemization Suppression: Z-protected amino acids are known to be resistant to racemization during activation and coupling reactions, thereby preserving the stereochemical integrity of the peptide.[4]
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Facile Cleavage: The Z-group can be removed under mild conditions by catalytic hydrogenation (e.g., H₂/Pd-C), which is a clean and efficient method that typically does not affect other functional groups.[4]
The presence of the Z-group on the ε-amino group of lysine prevents this nucleophilic side chain from participating in unwanted acylation reactions during peptide bond formation.
Caption: Workflow illustrating the role of Z-group protection in peptide synthesis.
Structural Elucidation: A Multi-Technique Approach
The definitive confirmation of the structure and purity of H-D-Lys(Z)-OMe HCl requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Unveiling the Proton Environment
A ¹H NMR spectrum of H-D-Lys(Z)-OMe HCl is expected to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
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Aromatic Protons (δ 7.3-7.4 ppm): The five protons of the phenyl ring of the benzyloxycarbonyl group will appear as a multiplet in this region.
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Benzyl Protons (δ ~5.1 ppm): The two protons of the benzylic methylene group (C₆H₅CH₂ -) will typically appear as a singlet.
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α-Proton (δ ~4.0-4.2 ppm): The proton attached to the α-carbon (the chiral center) is expected to be a triplet, coupled to the adjacent methylene group.
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Methyl Ester Protons (δ ~3.7 ppm): The three protons of the methyl ester group (-OCH₃ ) will appear as a sharp singlet.
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Lysine Side Chain Protons (δ ~1.4-3.2 ppm): The methylene protons of the lysine side chain will appear as a series of multiplets in the aliphatic region. The protons adjacent to the nitrogen atoms will be shifted further downfield.
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Amine and Amide Protons: The protons of the α-amino group (as -NH₃⁺) and the ε-amide group (-NH-) will be observable, though their chemical shifts can be variable and they may exhibit broad signals due to exchange with the solvent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with a signal for each unique carbon atom.
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Carbonyl Carbons (δ ~170-175 ppm): The ester and carbamate carbonyl carbons will resonate in this downfield region.
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Aromatic Carbons (δ ~127-137 ppm): The carbons of the phenyl ring will show several signals in this range.
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Benzylic Carbon (δ ~67 ppm): The carbon of the benzylic methylene group.
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α-Carbon (δ ~53 ppm): The chiral carbon atom.
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Methyl Ester Carbon (δ ~52 ppm): The carbon of the methyl ester group.
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Lysine Side Chain Carbons (δ ~22-40 ppm): The aliphatic carbons of the lysine side chain.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of H-D-Lys(Z)-OMe HCl in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.
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Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Further 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon connectivities, respectively.
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Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the signals based on their chemical shifts, multiplicities, and correlation data from 2D spectra.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation analysis.
Expected Fragmentation Pattern
In electrospray ionization (ESI) mass spectrometry, H-D-Lys(Z)-OMe HCl is expected to show a prominent molecular ion peak [M+H]⁺ at m/z corresponding to the protonated molecule (C₁₅H₂₂N₂O₄ + H⁺).
The fragmentation pattern will be dictated by the weakest bonds in the molecule. Key expected fragmentation pathways include:
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Loss of the benzyloxycarbonyl group: Cleavage of the C-O bond of the carbamate can lead to the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group.
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Cleavage of the ester group: Loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl ester moiety.
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Fragmentation of the lysine side chain: Cleavage at various points along the aliphatic side chain.
Experimental Protocol: Mass Spectrometry Analysis
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for ESI, typically a mixture of water, acetonitrile, or methanol with a small amount of formic acid to promote ionization.
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Instrument Setup: Use an ESI-tandem mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire high-resolution mass spectra.
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Data Acquisition: Acquire a full scan MS spectrum to determine the molecular weight. Then, perform MS/MS analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
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Data Interpretation: Analyze the mass-to-charge ratios of the parent and fragment ions to confirm the molecular formula and propose a fragmentation pathway consistent with the known structure.
Caption: A typical workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorptions
The IR spectrum of H-D-Lys(Z)-OMe HCl will exhibit characteristic absorption bands for its various functional groups:
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N-H Stretching: A broad absorption in the range of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the amine hydrochloride and the amide.
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C-H Stretching: Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
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C=O Stretching: Two distinct, strong absorptions in the carbonyl region:
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Ester C=O stretch around 1735-1750 cm⁻¹.
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Carbamate C=O stretch around 1690-1710 cm⁻¹.
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C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region due to the aromatic ring.
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C-O Stretching: Strong absorptions in the 1000-1300 cm⁻¹ range corresponding to the C-O bonds of the ester and carbamate groups.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
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Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule to confirm its structure.
Conclusion
The structural elucidation of H-D-Lys(Z)-OMe HCl is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR spectroscopy. A thorough understanding of the chemical properties of this protected amino acid, particularly the role of the benzyloxycarbonyl group, is essential for its effective use in peptide synthesis. The protocols and interpretive guidance provided in this technical guide are designed to equip researchers with the necessary knowledge to confidently verify the structure and purity of this critical synthetic building block, thereby ensuring the integrity and success of their peptide synthesis endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777289, H-D-Lys(Z)-OMe HCl. Retrieved from [Link][1]
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Wiley-VCH. (2009). Protection Reactions. In Peptide Synthesis I.[4]
